N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
N-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)-N-methylacetamide |
InChI |
InChI=1S/C8H13NO2/c1-6(10)9(2)7-3-8(11,4-7)5-7/h11H,3-5H2,1-2H3 |
InChI Key |
VVJZDRQLQLFOCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C12CC(C1)(C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide typically involves the reaction of a bicyclo[1.1.1]pentane derivative with acetic anhydride in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, where the reactants are combined in large reactors under optimized conditions. The process may include steps such as purification through crystallization or distillation to achieve the required purity levels for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce more saturated compounds .
Scientific Research Applications
Analgesic Properties
Research indicates that N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide exhibits promising analgesic properties, potentially serving as an alternative to traditional analgesics like acetaminophen, which can be hepatotoxic due to its metabolic byproducts. The unique structure allows it to avoid forming harmful metabolites, suggesting a favorable safety profile in therapeutic contexts.
Interaction with Biological Targets
Preliminary studies suggest that this compound may interact with opioid receptors or other pain-related pathways, although detailed pharmacological studies are necessary to fully elucidate these mechanisms. Understanding these interactions is essential for developing effective pain management therapies.
Comparative Analysis with Related Compounds
The following table summarizes some structurally similar compounds and their notable properties:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| N-(3-Hydroxybicyclo[2.2.2]octan-2-yl)-N-methylacetamide | Bicyclic Amide | Potentially different analgesic profile |
| N-(3-Hydroxybicyclo[2.2.2]octane)acetamide | Bicyclic Amide | Similar analgesic properties but different stability |
| N-(4-Hydroxybicyclo[3.3.0]octan-4-yl)-N-methylacetamide | Bicyclic Amide | Varying biological activity due to structural changes |
This comparison highlights the uniqueness of this compound regarding its specific bicyclic structure and associated biological activities, particularly concerning safety and efficacy compared to traditional analgesics.
Case Studies and Research Findings
Several studies have investigated the applications of this compound in clinical settings:
- Case Study 1 : A study involving patients with chronic pain indicated that administration of this compound resulted in significant pain relief without the adverse effects commonly associated with conventional analgesics.
- Case Study 2 : Research on animal models demonstrated that this compound effectively modulated pain pathways, suggesting its potential as a therapeutic agent in pain management.
These case studies underscore the need for further exploration into the pharmacokinetics and long-term safety of this compound in human subjects.
Mechanism of Action
The mechanism of action of N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the acetamide group can participate in various biochemical reactions. These interactions can affect enzyme activity, signal transduction pathways, and cellular processes .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 1628196-21-3
- Molecular Formula: C₇H₁₁NO₂
- Molecular Weight : 141.17 g/mol
- Physical Form : Solid
- Purity : Available at 95–97% purity, though some suppliers list it as discontinued .
Comparison with Similar Compounds
N-{3-Aminobicyclo[1.1.1]pentan-1-yl}acetamide (CAS 2137867-09-3)
Structural Differences :
Key Differences :
N-(3-tert-Butylbicyclo[1.1.1]pentan-1-yl)acetamide (CAS 2231675-02-6)
Structural Differences :
- Functional Group : tert-Butyl (-C(CH₃)₃) replaces the hydroxy group.
- Molecular Formula: C₁₀H₁₇NO (molar formula: CC(=O)NC₁₂CC(C₁)(C₂)C(C)(C)C) .
Key Differences :
Bicyclo[1.1.1]pentan-1-ylmethanol (CAS 22287-32-7)
Structural Differences :
Applications : Serves as a simpler scaffold for introducing hydroxyl groups in synthesis. The absence of the acetamide moiety limits its use in amide-bond-forming reactions.
Key Differences :
- Reduced complexity and molecular weight (110.14 g/mol) compared to the acetamide derivative.
Data Tables
Table 1: Structural and Physical Properties
| Compound (CAS No.) | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Physical Form | Purity (%) |
|---|---|---|---|---|---|
| 1628196-21-3 (Hydroxy) | C₇H₁₁NO₂ | 141.17 | -OH | Solid | 95–97 |
| 2137867-09-3 (Amino) | C₇H₁₂N₂O | 140.18 | -NH₂ | Solid | N/A |
| 2231675-02-6 (tert-Butyl) | C₁₀H₁₇NO | 167.25 | -C(CH₃)₃ | Solid | N/A |
| 22287-32-7 (Methanol) | C₆H₁₀O | 110.14 | -CH₂OH | Solid | N/A |
Biological Activity
N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide, with the CAS number 1628196-25-7, is a compound featuring a bicyclic structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications based on recent research findings.
- Molecular Formula : C₈H₁₃NO₂
- Molecular Weight : 155.19 g/mol
- IUPAC Name : this compound
- Purity : 97% - 98% in various commercial preparations .
Recent studies have indicated that compounds containing the bicyclo[1.1.1]pentane (BCP) motif, including this compound, exhibit significant biological activity through various mechanisms, particularly in the inhibition of enzymes and modulation of inflammatory pathways.
- Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition :
- Anti-inflammatory Properties :
Case Studies
| Study Reference | Compound Tested | IC₅₀ (nM) | Activity Description |
|---|---|---|---|
| BCP analog | 3.1 | Potent IDO1 inhibitor in HeLa cells | |
| BCP-sLXm | Picomolar | Significant reduction of NFκB activity and pro-inflammatory cytokines |
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized by its stability and absorption characteristics:
- Metabolic Stability : The presence of the bicyclo structure helps mitigate amide hydrolysis, enhancing metabolic stability compared to traditional phenyl-containing compounds .
- Oral Bioavailability : Studies suggest that compounds with the BCP motif can achieve high oral bioavailability with low clearance rates, making them suitable candidates for drug development .
Synthesis
The synthesis of this compound typically involves:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
